An In-depth Technical Guide to the Discovery and History of Hydroxylamine Phosphate
An In-depth Technical Guide to the Discovery and History of Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxylamine phosphate, a phosphate salt of hydroxylamine, has a rich history rooted in the foundational discoveries of 19th-century chemistry. Its journey from a laboratory curiosity to a crucial industrial intermediate is a testament to the evolution of chemical synthesis and analysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of hydroxylamine phosphate, with a focus on the experimental protocols and quantitative data that have defined its development. Particular attention is paid to the pivotal role of the Hydroxylammonium Phosphate Oxime (HPO) process in the large-scale production of caprolam, a precursor to Nylon-6. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry and industrial applications of this important compound.
Introduction
The study of hydroxylamine and its salts is intrinsically linked to the pioneering work of Wilhelm Clemens Lossen in 1865, who first prepared hydroxylamine.[1][2][3] However, it was not until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1][4] These seminal discoveries paved the way for the investigation of various hydroxylamine salts, including hydroxylamine phosphate.
The significance of hydroxylamine phosphate grew substantially with the advent of the polymer industry. The development of the DSM-HPO (Hydroxylammonium Phosphate Oxime) process for the production of caprolactam, the monomer for Nylon-6, marked a turning point, transforming hydroxylamine phosphate from a reagent of academic interest to a compound of major industrial importance.[5]
This guide will delve into the historical synthesis of hydroxylamine and the subsequent development of methods for preparing its phosphate salt. It will provide detailed experimental protocols from key historical literature, present available quantitative data in a structured format, and illustrate the underlying chemical mechanisms through signaling pathway diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of hydroxylamine phosphate is presented in Table 1.
Table 1: Physicochemical Properties of Hydroxylamine Phosphate
| Property | Value | Reference(s) |
| Molecular Formula | (NH₂OH)₃·H₃PO₄ | [6] |
| Molecular Weight | 197.08 g/mol | [6] |
| Appearance | White crystalline solid | [7][8] |
| Melting Point | 169-171 °C | [6] |
| CAS Number | 20845-01-6 | [6] |
| Stability | Stable under normal conditions. Incompatible with bases and oxidizing agents. | [6] |
Historical Synthesis and Discovery
The timeline of the discovery and synthesis of hydroxylamine and its phosphate salt is marked by several key milestones.
The Discovery of Hydroxylamine by Wilhelm Clemens Lossen (1865)
Wilhelm Clemens Lossen is credited with the first synthesis of hydroxylamine in 1865.[1][2][3] His method, however, did not yield the pure compound but rather its hydrochloride salt.
Isolation of Pure Hydroxylamine by de Bruyn and Crismer (1891)
The isolation of pure, crystalline hydroxylamine was a significant advancement achieved independently by Lobry de Bruyn and Léon Maurice Crismer in 1891.[1][4] This breakthrough enabled a more thorough investigation of the chemical properties of hydroxylamine and its derivatives.
Laboratory Synthesis of Hydroxylamine Phosphate
A well-documented laboratory-scale synthesis of hydroxylamine phosphate is provided by G. G. Schlessinger in "Inorganic Laboratory Preparations". This method remains a valuable reference for the small-scale preparation of this compound.
The following protocol is adapted from G. G. Schlessinger's "Inorganic Laboratory Preparations".[9]
Materials:
-
Hydroxylammonium chloride (21 g)
-
85% Phosphoric acid (12 g)
-
Sodium hydroxide (12 g)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 21 g of hydroxylammonium chloride in 20 ml of water at 40 °C with constant stirring.
-
Add 12 g of 85% phosphoric acid in one portion to the stirred solution.
-
Rapidly add, dropwise from a separatory funnel, an ice-cold solution of 12 g of sodium hydroxide in 40 ml of water. Maintain stirring throughout the addition.
-
During the addition of the alkali, the temperature of the reaction mixture should not exceed 70 °C. If necessary, cool the reaction vessel in cold water.
-
Once all the sodium hydroxide solution has been added, cool the resulting crystalline slurry to 15 °C.
-
Filter the crystals by suction and wash them three times with 10-ml portions of ice water.
-
Dry the obtained hydroxylamine phosphate in vacuo.
The synthesis described by Schlessinger provides the following quantitative data.
Table 2: Quantitative Data for the Laboratory Synthesis of Hydroxylamine Phosphate
| Parameter | Value | Reference |
| Yield | 16-18 g | [9] |
Industrial Production: The DSM-HPO Process
The industrial importance of hydroxylamine phosphate is primarily due to its use in the Dutch State Mines (DSM) Hydroxylammonium Phosphate Oxime (HPO) process for the synthesis of cyclohexanone oxime, a precursor to caprolactam.[5]
The overall process involves the catalytic air oxidation of ammonia to nitric oxide, which is then absorbed in a buffered phosphoric acid solution to form nitrate ions. These nitrate ions are subsequently catalytically hydrogenated to hydroxylammonium phosphate.[5]
DSM-HPO Process Workflow
The following diagram illustrates the major steps in the production of hydroxylammonium phosphate via the DSM-HPO process.
Note: Specific operating conditions such as precise temperatures, pressures, and catalyst compositions are proprietary and not publicly available in detail. However, it is known that the ammonia conversion typically achieves 100% with a 95% selectivity to nitric oxide.[5] The process is designed to allow for an increase in hydroxylammonium phosphate production by up to 15% without a corresponding increase in NOx emissions.[5]
Chemical Reaction Mechanisms
The utility of hydroxylamine and its phosphate salt in chemical synthesis is governed by its nucleophilic character.
Nucleophilic Attack in Phosphorylation
Hydroxylamine acts as a potent nucleophile, particularly as an oxygen nucleophile, in reactions with phosphate esters. This reactivity is central to its role in various biochemical and synthetic transformations. The reaction can proceed through different pathways depending on the substrate and reaction conditions.
The following diagram illustrates the general mechanism of O-phosphorylation of a phosphate ester by hydroxylamine, proceeding through a concerted SN2(P) pathway.
Historical Analytical Methods
In the late 19th and early 20th centuries, the quantitative analysis of hydroxylamine and its salts relied on classical chemical methods. These techniques, while less sensitive than modern instrumental methods, were crucial for the characterization and quality control of these compounds during their early development.
A common approach was volumetric analysis , or titration. One such method involved the oxidation of hydroxylamine with a standard solution of an oxidizing agent, such as potassium permanganate or iodine, followed by back-titration of the excess oxidant.[10] Another volumetric method involved the reaction of hydroxylamine with a known excess of a ferric salt in an acidic solution. The resulting ferrous ions were then titrated with a standard permanganate solution.[10]
Colorimetric methods were also employed. These methods typically involved a chemical reaction that produced a colored product, the intensity of which was proportional to the concentration of hydroxylamine. These early spectrophotometric techniques laid the groundwork for the more sophisticated analytical methods used today.[11]
Conclusion
The discovery and development of hydroxylamine phosphate represent a significant chapter in the history of industrial chemistry. From its origins in fundamental academic research to its large-scale application in the production of polymers, the journey of this compound highlights the dynamic interplay between scientific discovery and technological innovation. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for today's researchers and scientists. The enduring importance of the HPO process underscores the lasting impact of this seemingly simple inorganic salt on the modern materials landscape. This technical guide serves as a comprehensive resource, bridging the historical context of hydroxylamine phosphate with its ongoing relevance in chemical science and industry.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Hydroxylamine — Wikipédia [fr.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Hydroxylamin – Wikipedia [de.wikipedia.org]
- 5. EP1013644B1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Cas 19098-16-9,HYDROXYLAMINE PHOSPHATE | lookchem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. zenodo.org [zenodo.org]
- 11. academic.oup.com [academic.oup.com]
